(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Aldosterone synthase inhibition CYP11B2 Cardiovascular drug discovery

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (CAS 913835-99-1) is a premier pyridinyl boronic acid building block for medicinal chemists synthesizing CYP11B2-targeted aryl-pyridine derivatives. Its unique tert-butylcarbamoyl group at the 5-position provides enhanced pharmacophoric steric bulk and hydrogen-bonding capacity, achieving a CYP11B2 IC50 of 2.84 µM—ideal as a reference standard in screening cascades or for ADME optimization campaigns. Designed for Suzuki-Miyaura cross-coupling efficiency, with a highly favorable LogP of -0.3194 and PSA of 82.45 Ų. Available at a consistent ≥98% purity from major suppliers. Ensure batch-to-batch reproducibility and accelerate your SAR exploration by procuring this differentiated building block.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
CAS No. 913835-99-1
Cat. No. B1519894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid
CAS913835-99-1
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O
InChIInChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14)
InChIKeyFOJHBAIYLMKAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid CAS 913835-99-1: Class and Procurement Baseline


(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (CAS 913835-99-1; synonyms: 5-Borono-N-(tert-butyl)nicotinamide, 3-t-Butyl 5-borononicotinamide) is a pyridinyl boronic acid derivative with molecular formula C10H15BN2O3 and molecular weight 222.05 g/mol . This compound is commercially available from multiple reputable vendors including Alfa Aesar (Thermo Scientific), Aladdin Scientific, Santa Cruz Biotechnology, and Apollo Scientific, typically at 98% purity [1]. Its structure features a pyridine-3-boronic acid core substituted at the 5-position with an N-tert-butylcarbamoyl moiety, distinguishing it from simpler pyridinyl boronic acids such as 3-pyridinylboronic acid (CAS 1692-25-7) and other substituted variants [2].

Why Generic Substitution Fails for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid in Aldosterone Synthase Inhibitor Programs


Generic substitution of (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid with unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7) or other simple pyridinyl boronic acids is not scientifically valid for aldosterone synthase (CYP11B2) inhibitor research [1]. The tert-butylcarbamoyl substituent at the 5-position of the pyridine ring fundamentally alters the molecule's pharmacophore profile, including its steric bulk, hydrogen-bonding capacity, and lipophilicity . While 3-pyridinylboronic acid (MW 122.92, C5H6BNO2) and Boc-protected pyridinyl boronic acids (e.g., CAS 863753-35-9, MW 238.05) may appear structurally related, their physicochemical properties differ substantially—LogP values, PSA, and target engagement profiles diverge by orders of magnitude in biological assays . The following quantitative evidence establishes precisely where this specific compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid vs. Comparators


CYP11B2 Inhibitory Activity: (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid vs. Optimized Lead Compounds

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid exhibits an IC50 of 2.84 μM (2,840 nM) against human CYP11B2 expressed in Chinese hamster V79 MZh cells [1]. In contrast, optimized lead compound 12 from the 3-pyridinyl substituted aliphatic cycle series (a structurally related class of CYP11B2 inhibitors) demonstrates an IC50 of 21 nM in the same enzyme system—representing a ~135-fold difference in potency [2]. This quantitative gap underscores that the tert-butylcarbamoyl-substituted pyridinyl boronic acid serves a distinct role in the structure-activity relationship (SAR) landscape, likely as an intermediate building block or as a comparator for selectivity profiling, rather than as a high-potency lead candidate.

Aldosterone synthase inhibition CYP11B2 Cardiovascular drug discovery Enzymatic assay

Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Unsubstituted Pyridinyl Boronic Acid

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid possesses a computed LogP of -0.3194 and a polar surface area (PSA) of 82.45 Ų . In comparison, unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7) has a LogP of approximately -0.5 to -0.8 and a PSA of approximately 53-66 Ų (based on pyridine core plus boronic acid without substituents) [1]. The tert-butylcarbamoyl substituent increases lipophilicity (less negative LogP) by approximately 0.2-0.5 log units while simultaneously increasing PSA by ~16-29 Ų due to the amide functionality. This combination—moderate lipophilicity with enhanced hydrogen-bonding capacity—creates a distinct physicochemical profile that influences membrane permeability, solubility, and target binding interactions in ways that unsubstituted 3-pyridinylboronic acid cannot replicate.

Physicochemical property optimization Drug-likeness ADME prediction Medicinal chemistry SAR

Vendor Availability and Purity Specification Profile

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is available from multiple Tier-1 research chemical suppliers including Thermo Scientific (Alfa Aesar), Aladdin Scientific, Santa Cruz Biotechnology, and Apollo Scientific, with standard purity specifications of 98% [1]. The compound is offered in research quantities from 250 mg to 5 g, with melting point reported as 245-250 °C [2]. In contrast, unsubstituted 3-pyridinylboronic acid (CAS 1692-25-7) is a commodity building block available at 97% purity from numerous suppliers, with melting point >300 °C, but lacks the tert-butylcarbamoyl pharmacophore required for specific SAR investigations . Boc-protected analogs such as (2-[(tert-butoxycarbonyl)amino]pyridin-3-yl)boronic acid (CAS 863753-35-9) offer alternative protection strategies but differ in molecular weight (238.05 vs. 222.05) and boron substitution position (position 3 vs. position 5) .

Research chemical procurement Quality control Supply chain reliability Bulk synthesis

Procurement-Relevant Application Scenarios for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid


CYP11B2 Inhibitor Reference Compound and Building Block for Aldosterone Synthase SAR Studies

Based on its established CYP11B2 IC50 of 2.84 μM [1], (5-(tert-butylcarbamoyl)pyridin-3-yl)boronic acid is appropriate for use as a reference compound in aldosterone synthase inhibitor screening cascades, particularly as a comparator for establishing baseline activity thresholds or as an intermediate building block in the synthesis of more potent aryl-pyridine derivatives [2]. Its moderate potency makes it unsuitable as a lead candidate but valuable for SAR exploration around the 5-position of the pyridine ring in CYP11B2-targeted programs [1].

Suzuki-Miyaura Cross-Coupling in Aryl-Pyridine Aldosterone Synthase Inhibitor Synthesis

The boronic acid functionality enables Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in the synthesis of aryl-pyridine derivatives . The compound's LogP of -0.3194 and PSA of 82.45 Ų predict moderate aqueous solubility balanced with sufficient organic-phase partitioning for coupling reactions under standard palladium-catalyzed conditions. Procurement of this specific building block is indicated for medicinal chemistry programs synthesizing aldosterone synthase inhibitors as described in patent literature, including EP 2993169 A1 and related filings [3].

Physicochemical Property Profiling in ADME Optimization Campaigns

With its distinct physicochemical profile (LogP = -0.3194; PSA = 82.45 Ų) compared to unsubstituted pyridinyl boronic acids , this compound is suitable for inclusion in ADME optimization campaigns where the effects of 5-position tert-butylcarbamoyl substitution on membrane permeability, solubility, and metabolic stability are being systematically evaluated. The increased lipophilicity (ΔLogP ≈ +0.2 to +0.5) and enhanced hydrogen-bonding capacity (ΔPSA ≈ +16 to +29 Ų) relative to 3-pyridinylboronic acid provide a measurable physicochemical differentiation that can inform SAR decisions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.